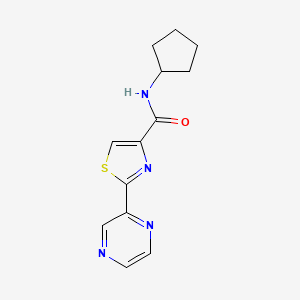

N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c18-12(16-9-3-1-2-4-9)11-8-19-13(17-11)10-7-14-5-6-15-10/h5-9H,1-4H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVYDRDGNKZHNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the condensation of pyrazin-2-amine with a thiazole derivative under specific reaction conditions. One common method includes the use of TiCl4 as a catalyst to mediate the condensation reaction . The reaction is carried out in a suitable solvent, such as methanol or ethanol, at elevated temperatures to achieve a good yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazine rings.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrazine rings .

Scientific Research Applications

N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.

Medicine: Research is ongoing to explore its anticancer properties and its role as an inhibitor of specific enzymes or receptors.

Industry: It is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrazine ring may enhance binding affinity and selectivity for certain biological targets. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of 2-heteroaryl thiazole carboxamides. Key structural variations among analogs include:

- Heterocyclic core : Pyrazine (target compound) vs. pyridine () or pyrimidine ().

- Substituent position : Carboxamide at the 4-position (target) vs. 5-position (e.g., N-ethyl 4-methyl-2-(4'-pyridinyl)thiazole-5-carboxamide in ).

- N-substituents : Cyclopentyl (target) vs. smaller alkyl (ethyl, methyl) or aromatic groups (e.g., 4-fluorophenethyl in CAS 1325745-91-2, ).

Table 1: Key Structural and Physicochemical Comparisons

*Molecular weight estimated based on structural similarity to .

Biological Activity

N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide features a thiazole core substituted with a cyclopentyl group and a pyrazine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide are primarily evaluated in the context of its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit substantial antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against Mycobacterium tuberculosis and various Gram-positive bacteria, indicating that modifications at the C-4 position of the thiazole ring can enhance antibacterial efficacy .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Aminothiazoles | M. tuberculosis | 0.5 µg/mL | |

| Thiazole Derivative 3h | S. aureus | 1 µg/mL | |

| Thiazole Derivative 7 | C. auris | 0.25 µg/mL |

Anticancer Activity

N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide has also been investigated for its anticancer properties. It acts as a kinase inhibitor, targeting specific pathways involved in cancer cell proliferation and survival. The compound's potency is often assessed through IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | EGFR | 0.05 | |

| Compound B | ALK | 0.1 | |

| N-cyclopentyl derivative | Unknown | TBD | TBD |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the thiazole ring and substituents significantly influence biological activity. For instance, the presence of a pyridine or pyrazine moiety at specific positions enhances antimicrobial action, while variations in alkyl groups can affect potency against cancer cell lines .

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated derivatives of thiazoles against resistant strains of S. aureus, revealing that compounds with cyclopentyl substitutions showed improved activity compared to their simpler counterparts .

- Case Study on Anticancer Potential : Another investigation focused on the anticancer effects of thiazole derivatives in vitro, demonstrating that certain modifications led to enhanced inhibition of tumor growth in specific cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for N-cyclopentyl-2-(pyrazin-2-yl)thiazole-4-carboxamide?

The compound can be synthesized via coupling reactions between a thiazole-4-carboxylic acid derivative and cyclopentylamine. For example, method A in involves reacting an acid precursor (e.g., 2-(pyrazin-2-yl)thiazole-4-carboxylic acid) with N-cyclopentylamine using coupling agents like HATU or EDCI in DMF at 0–25°C. Purification typically involves column chromatography (silica gel, n-hexane/ethyl acetate gradients) and recrystallization . Yield optimization requires controlling stoichiometry (1:1.2 acid-to-amine ratio) and reaction time (12–24 hrs).

Q. How can spectroscopic data (NMR, MS) validate the structure of this compound?

- 1H NMR : Confirm the presence of cyclopentyl protons (multiplet at δ 1.5–2.1 ppm) and pyrazine aromatic protons (δ 8.5–9.0 ppm). The thiazole C-H typically appears as a singlet near δ 7.8–8.2 ppm.

- 13C NMR : Look for carbonyl resonance at δ 165–170 ppm (carboxamide) and pyrazine/thiazole carbons in the 140–160 ppm range.

- MS : The molecular ion peak should match the theoretical m/z (e.g., [M+H]+ ≈ 317.1 for C14H17N5OS). Discrepancies >0.5 ppm require re-evaluation of purity or synthetic steps .

Q. What solvent systems are effective for chromatographic purification?

A n-hexane/ethyl acetate gradient (70:30 to 50:50) resolves polar impurities, while methanol/dichloromethane (5–10% MeOH) is used for highly polar byproducts. Preparative TLC with silica gel (ethyl acetate:n-hexane = 1:1) is suitable for small-scale purification .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazine-thiazole coupling be addressed?

Regioselectivity issues arise during the formation of the pyrazine-thiazole bond. Computational modeling (e.g., DFT calculations) predicts favorable sites for nucleophilic attack, while experimental screening of catalysts (e.g., Pd(PPh3)4 for Suzuki couplings) improves specificity. highlights the use of hydrazonoyl chlorides under basic conditions to direct reactivity toward the thiazole’s 2-position .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

If X-ray crystallography (e.g., SHELXL refinement in ) reveals a different conformation than NMR data, perform variable-temperature NMR to assess dynamic effects. For example, cyclopentyl ring puckering may cause splitting in NMR signals that crystallography averages. Molecular dynamics simulations (MD) can model flexible regions .

Q. How can computational methods optimize reaction conditions?

ICReDD’s approach () combines quantum chemical calculations (e.g., Gibbs free energy profiles for intermediate steps) with machine learning to predict optimal catalysts, solvents, and temperatures. For instance, reaction path searches may identify DMF as superior to THF for carboxamide coupling due to stabilization of transition states .

Q. What analytical techniques quantify trace impurities in the final compound?

- HPLC : Use a C18 column (MeCN:H2O = 60:40, 1 mL/min) with UV detection at 254 nm. Compare retention times against synthetic intermediates.

- LC-MS/MS : Detects impurities at <0.1% levels by monitoring fragment ions (e.g., m/z 150–200 for degraded pyrazine rings).

- Elemental Analysis : Deviations >0.4% for C/H/N indicate incomplete purification .

Q. How do steric effects of the cyclopentyl group influence bioactivity?

Molecular docking studies (e.g., AutoDock Vina) show that the cyclopentyl moiety’s bulkiness enhances binding to hydrophobic pockets in target enzymes. Compare with cyclohexyl or linear alkyl analogs to assess steric tolerance. ’s analogs (e.g., compounds 59–60) demonstrate that slight conformational changes reduce potency by 10–50% .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the carboxamide group.

- Data Validation : Cross-reference crystallographic (SHELXL) and spectroscopic data to confirm structural assignments.

- Contradiction Analysis : Use MD simulations to reconcile dynamic NMR behavior with static crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.